molecular formula C15H22N2O2 B3073979 4-(2-aminoethoxy)-N-cyclohexylbenzamide CAS No. 1018579-66-2

4-(2-aminoethoxy)-N-cyclohexylbenzamide

Cat. No. B3073979
CAS RN: 1018579-66-2
M. Wt: 262.35 g/mol
InChI Key: PISNTCGTDNVNAP-UHFFFAOYSA-N
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Description

The compound “4-(2-aminoethoxy)-N-cyclohexylbenzamide” is a complex organic molecule. It likely contains an amide group (-CONH2) attached to a benzene ring, an aminoethoxy group (NH2-CH2-CH2-O-) attached to the benzene ring, and a cyclohexyl group (C6H11) attached to the nitrogen of the amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring, amide group, and cyclohexyl group would all contribute to the overall structure .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. The amide group might be involved in reactions like hydrolysis or condensation, while the aminoethoxy group could potentially participate in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors like polarity, solubility, melting point, and boiling point would all be determined by the nature of its functional groups .

Scientific Research Applications

Anticonvulsant Activity

A series of 4-aminobenzamides, including N-cyclohexylbenzamide derivatives, have been prepared and evaluated for their anticonvulsant effects. These compounds were tested in mice against seizures induced by electroshock and pentylenetetrazole. The N-cyclohexylbenzamide variant showed a significant protective index, indicating its potential in anticonvulsant applications (Clark et al., 1984).

Polymer Synthesis

A study explored the synthesis of new diamines, including derivatives of 4-aminobenzamide, for the polymerization with various anhydrides. This research indicates the utility of these compounds in developing new polyimides, showcasing their application in materials science (Butt et al., 2005).

Antioxidant Properties

Research on amino-substituted benzamides, which includes compounds like 4-(2-aminoethoxy)-N-cyclohexylbenzamide, has shown their potential as antioxidants. Their electrochemical oxidation mechanisms help in understanding their free radical scavenging activity, suggesting their use in antioxidant applications (Jovanović et al., 2020).

Green Chemistry Applications

Studies have demonstrated the use of 4-aminobenzamides in environmentally friendly synthesis methods. For instance, the cyclo-condensation of o-aminobenzamide with aldehydes using green catalysts indicates the role of these compounds in sustainable chemical synthesis (Safari & Gandomi-Ravandi, 2013).

Electrochemical Applications

The electropolymerization of derivatives like 4-aminobenzamide has been studied for creating polymer films used as electrochemical transducers. This research underscores the importance of these compounds in developing new materials for electrochemical applications, including sensors (Santos et al., 2019).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity, toxicity, and potential for bioaccumulation. Proper handling and disposal procedures would need to be followed to ensure safety .

Future Directions

The future directions for research on this compound would depend on its intended applications. If it’s being studied as a potential drug, future research might focus on things like improving its efficacy, reducing its side effects, or exploring new therapeutic applications .

properties

IUPAC Name

4-(2-aminoethoxy)-N-cyclohexylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c16-10-11-19-14-8-6-12(7-9-14)15(18)17-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11,16H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PISNTCGTDNVNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)OCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-aminoethoxy)-N-cyclohexylbenzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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